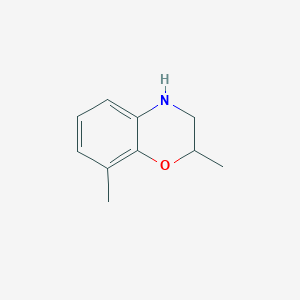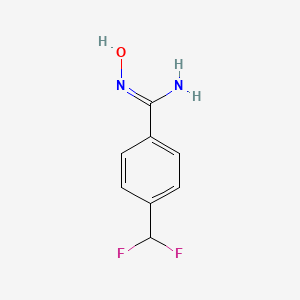
1-Bromo-2-(cyclopentyloxy)cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(cyclopentyloxy)cyclooctane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a bromine atom and a cyclopentyloxy group attached to a cyclooctane ring. The presence of these substituents imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclopentyloxy)cyclooctane typically involves the bromination of 2-(cyclopentyloxy)cyclooctane. This can be achieved through the reaction of cyclooctene with bromine in the presence of a solvent like carbon tetrachloride. The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and a suitable leaving group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(cyclopentyloxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(cyclopentyloxy)cyclooctanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene derivatives.
Oxidation and Reduction: The cyclopentyloxy group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2-(cyclopentyloxy)cyclooctanol.
Elimination: Cyclooctene derivatives.
Oxidation: Cyclopentyloxy ketones.
Reduction: Cyclopentyloxy alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-2-(cyclopentyloxy)cyclooctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cyclooctane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentyloxy group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to the formation of different products with distinct properties.
Comparación Con Compuestos Similares
- 1-Bromo-2-(cyclohexyloxy)cyclooctane
- 1-Bromo-2-(cyclopropyloxy)cyclooctane
- 1-Bromo-2-(cyclobutyloxy)cyclooctane
Comparison: 1-Bromo-2-(cyclopentyloxy)cyclooctane is unique due to the presence of the cyclopentyloxy group, which imparts specific steric and electronic effects. Compared to its analogs with different cycloalkyl groups, this compound may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H23BrO |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
1-bromo-2-cyclopentyloxycyclooctane |
InChI |
InChI=1S/C13H23BrO/c14-12-9-3-1-2-4-10-13(12)15-11-7-5-6-8-11/h11-13H,1-10H2 |
Clave InChI |
KGVJMVYIQLWORP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)OC2CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15271695.png)



![7-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15271724.png)
![4-[(Thiolan-3-yl)amino]butan-2-ol](/img/structure/B15271731.png)
amine](/img/structure/B15271733.png)


![1-[(5-Bromofuran-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15271754.png)
![N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B15271760.png)


